molecular formula C21H15Cl2NO2 B11108647 2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate

2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B11108647
M. Wt: 384.3 g/mol
InChI Key: HOXVBDNBQGLBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with a molecular formula of C21H15Cl2NO2. This compound is characterized by the presence of a 3-methylphenyl group, an imino group, and a 2,4-dichlorobenzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE typically involves the condensation of 3-methylbenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is unique due to the presence of both the 3-methylphenyl and 2,4-dichlorobenzoate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H15Cl2NO2

Molecular Weight

384.3 g/mol

IUPAC Name

[2-[(3-methylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H15Cl2NO2/c1-14-5-4-7-17(11-14)24-13-15-6-2-3-8-20(15)26-21(25)18-10-9-16(22)12-19(18)23/h2-13H,1H3

InChI Key

HOXVBDNBQGLBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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